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Compound of Interest

Compound Name: Ethyl 4-(2-bromoacetyl)benzoate

Cat. No.: B029175

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(2-bromoacetyl)benzoate has emerged as a important and versatile building block in
medicinal chemistry, offering a reactive handle for the construction of a diverse array of
heterocyclic compounds with significant therapeutic potential. Its unique bifunctional nature,
featuring an a-bromoketone moiety and an ethyl benzoate group, allows for facile introduction
into various molecular scaffolds, making it a valuable precursor for the synthesis of novel drug
candidates targeting a range of diseases, including cancer and inflammatory conditions. This
technical guide provides a comprehensive overview of the chemical properties, synthesis, and
reactivity of ethyl 4-(2-bromoacetyl)benzoate, with a focus on its application in the
development of kinase inhibitors and other targeted therapies.

Core Chemical and Physical Properties

Ethyl 4-(2-bromoacetyl)benzoate is a solid at room temperature with the chemical formula
C11H11BrOs and a molecular weight of 271.11 g/mol .[1] It is classified as an ester and a
ketone.[1] A summary of its key identifiers and properties is provided in the table below.
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Property Value Reference

CAS Number 81590-55-8 [1112]

Molecular Formula C11H11BrOs [1][2]

Molecular Weight 271.11 g/mol [1]
4-bromoacetyl-benzoic acid

Synonyms [3]
ethyl ester

Purity Typically 295% [1][4]

Appearance Solid [1]
CCOC(=0)C1=CC=C(C(=0)C

SMILES [4]
Br)C=C1

Synthesis and Commercial Availability

Ethyl 4-(2-bromoacetyl)benzoate is readily synthesized from commercially available starting
materials. A common laboratory-scale synthesis involves the bromination of ethyl 4-
acetylbenzoate. This reaction is typically carried out using a brominating agent such as
copper(ll) bromide. The upstream precursor, ethyl 4-acetylbenzoate, can be prepared by the
esterification of 4-acetylbenzoic acid.

Due to its utility in drug discovery, ethyl 4-(2-bromoacetyl)benzoate is commercially available
from various chemical suppliers, ensuring its accessibility for research and development
purposes.

Reactivity and Role as a Building Block

The synthetic versatility of ethyl 4-(2-bromoacetyl)benzoate stems from the presence of two
key functional groups: the a-bromoketone and the ethyl ester. The a-bromoketone is highly
susceptible to nucleophilic substitution reactions, making it an excellent electrophile for the
construction of heterocyclic rings. The ethyl ester provides a site for further chemical
modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for
the introduction of additional diversity and tuning of physicochemical properties.
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This dual reactivity makes it a powerful tool for the synthesis of a wide range of heterocyclic
scaffolds, which are prevalent in many approved drugs and clinical candidates.

Applications in Drug Discovery: A Focus on Kinase
Inhibitors and Anticancer Agents

Ethyl 4-(2-bromoacetyl)benzoate has proven to be a particularly valuable building block in the
synthesis of compounds targeting protein kinases, a class of enzymes that play a crucial role in
cell signaling and are frequently dysregulated in cancer.

Synthesis of Imidazo[1,2-a]pyridines as FLT3 and CDK9
Inhibitors

A prominent application of ethyl 4-(2-bromoacetyl)benzoate is in the synthesis of imidazo[1,2-
a]pyridine derivatives. These compounds have shown significant potential as inhibitors of FMS-
like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 9 (CDK?9), both of which are
important targets in the treatment of various cancers, including acute myeloid leukemia (AML).

The general synthetic approach involves the condensation of ethyl 4-(2-
bromoacetyl)benzoate with a substituted 2-aminopyridine. This reaction proceeds via an initial
alkylation of the pyridine nitrogen followed by an intramolecular cyclization to form the
imidazo[1,2-a]pyridine core.

Synthesis of Imidazo[1,2-a]pyridines

Substituted
2-Aminopyridine

Intramolecular
\—A'Hry'\aﬂ'mﬁ Alkylated Intermediate Cyclization > Imidazo[1,2-a]pyridine
N
7

Derivative

Ethyl 4-(2-bromoacetyl)benzoate

Click to download full resolution via product page

Synthetic route to Imidazo[1,2-a]pyridines.
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FLT3 and CDK?9 Signaling Pathways and Inhibition

FLT3 is a receptor tyrosine kinase that, when mutated, can lead to the uncontrolled proliferation
of cancer cells. CDK9 is a key regulator of transcription, and its inhibition can lead to the

downregulation of anti-apoptotic proteins, thereby promoting cancer cell death.

Imidazo[1,2-a]pyridine
(FLT3 Inhibitor)

FLT3 Receptor

Cell Proliferation
& Survival

Click to download full resolution via product page
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Simplified FLT3 signaling pathway and inhibition.

Imidazo[1,2-a]pyridine

(CDK9 Inhibitor)
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Simplified CDK9 signaling pathway and inhibition.

Quantitative Bioactivity Data for Imidazo[1,2-a]pyridine Derivatives
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Compound ID Target ICs0 (UM) Cell Line Reference
LB-1 CDK9 0.00922 -
Compound 12b - 11 Hep-2
Compound 12b - 13 HepG2
Compound 12b - 11 MCF-7
Compound 12b - 11 A375
Compound 15d - <0.06 A375P
Compound 17e - <0.06 A375P
Compound 18c - <0.06 A375P
Compound 18h - <0.06 A375P
Compound 18i - <0.06 A375P

Synthesis of Thiazole Derivatives as Anticancer Agents

Another significant application of ethyl 4-(2-bromoacetyl)benzoate is in the Hantzsch thiazole
synthesis. This reaction involves the condensation of an a-haloketone with a thioamide to form
a thiazole ring. By reacting ethyl 4-(2-bromoacetyl)benzoate with thiourea or substituted
thioureas, a variety of 2-aminothiazole derivatives can be synthesized. These compounds have
demonstrated promising anticancer activity.

Hantzsch Thiazole Synthesis

Thiourea or
Substituted Thiourea v

2-Aminothiazole
H

Derivative

Ethyl 4-(2-bromoacetyl)benzoate
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General scheme for Hantzsch thiazole synthesis.

Quantitative Bioactivity Data for Thiazole Derivatives

Compound ID Cell Line ICs0 (M) Reference
Compound 4c MCF-7 2.57

Compound 4c¢ HepG2 7.26

Compound 11d A-549 62.5 (ug/mL)

Compound 47f A549 Potent

Compound 47f MCF-7 Potent

Compound 47q A549 Potent

Compound 47q MCF-7 Potent

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates
and final compounds using ethyl 4-(2-bromoacetyl)benzoate.

Protocol 1: Synthesis of Ethyl 4-(2-amino-4-
phenylthiazol-5-yl)benzoate (Hantzsch Thiazole
Synthesis)

This protocol describes the synthesis of a 2-aminothiazole derivative.
Materials:

o Ethyl 4-(2-bromoacetyl)benzoate

e Thiourea

e Ethanol
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e Crushed ice
Procedure:

 In a round-bottom flask, combine ethyl 4-(2-bromoacetyl)benzoate (1 mmol) and thiourea
(2.2 mmol) in ethanol (5 mL).

o Reflux the reaction mixture at 78°C.

e Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile
phase of hexane:ethyl acetate (8:3).

o Upon completion of the reaction, pour the reaction mixture over crushed ice to precipitate the
solid product.

o Collect the solid product by filtration, wash with cold water, and dry.

e The crude product can be further purified by recrystallization from a suitable solvent if
necessary.

Protocol 2: Synthesis of Ethyl 4-(imidazo[1,2-a]pyridin-2-
yl)benzoate

This protocol outlines the general procedure for the synthesis of an imidazo[1,2-a]pyridine
derivative.

Materials:

Ethyl 4-(2-bromoacetyl)benzoate

2-Aminopyridine

Ethanol or another suitable solvent

Sodium bicarbonate (optional, for workup)

Procedure:
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» Dissolve ethyl 4-(2-bromoacetyl)benzoate (1 mmol) and 2-aminopyridine (1 mmol) in
ethanol in a round-bottom flask.

o Reflux the mixture for several hours, monitoring the reaction progress by TLC.
 After the reaction is complete, cool the mixture to room temperature.

« If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced
pressure.

e The crude product can be purified by washing with a dilute solution of sodium bicarbonate to
remove any unreacted starting materials, followed by recrystallization or column
chromatography.

Conclusion

Ethyl 4-(2-bromoacetyl)benzoate is a highly valuable and versatile building block in drug
discovery. Its ability to readily participate in the formation of diverse heterocyclic systems,
particularly those with demonstrated anticancer and anti-inflammatory properties, makes it an
indispensable tool for medicinal chemists. The straightforward synthesis of imidazol[1,2-
a]pyridines and thiazoles from this precursor provides access to a rich chemical space for the
development of novel kinase inhibitors and other targeted therapies. The experimental
protocols and data presented in this guide are intended to facilitate further research and
exploitation of this important synthetic intermediate in the quest for new and more effective
medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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